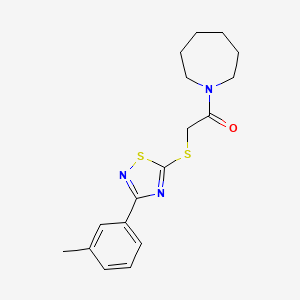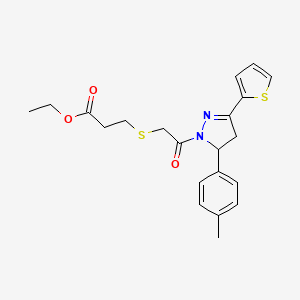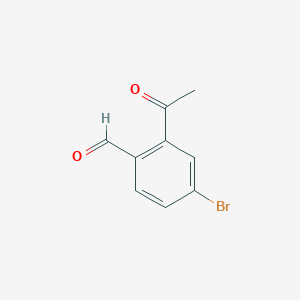
N-(2-Phenylpentan-2-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylpentan-2-yl)but-2-ynamide, also known as PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. PB22 belongs to a class of compounds known as designer drugs, which are created to mimic the effects of illegal drugs such as marijuana. However, PB22 has a unique chemical structure that sets it apart from other synthetic cannabinoids.
Mécanisme D'action
N-(2-Phenylpentan-2-yl)but-2-ynamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. When N-(2-Phenylpentan-2-yl)but-2-ynamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can produce a range of effects, including pain relief, relaxation, and euphoria.
Biochemical and Physiological Effects:
N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to produce a range of biochemical and physiological effects, including:
- Pain relief: N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to reduce pain sensation in animal models, making it a potential candidate for the development of new pain medications.
- Appetite stimulation: N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to increase appetite in animal models, which could be useful in treating conditions such as anorexia.
- Mood enhancement: N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to produce feelings of relaxation and euphoria, which could be useful in treating conditions such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Phenylpentan-2-yl)but-2-ynamide has several advantages as a research tool, including its potency, selectivity for the CB1 and CB2 receptors, and ease of synthesis. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on N-(2-Phenylpentan-2-yl)but-2-ynamide, including:
- Further studies on its mechanism of action and effects on the endocannabinoid system
- Development of new pain medications based on N-(2-Phenylpentan-2-yl)but-2-ynamide
- Investigation of its potential as a treatment for anorexia and other eating disorders
- Studies on its safety and potential for abuse
In conclusion, N-(2-Phenylpentan-2-yl)but-2-ynamide is a synthetic cannabinoid that has shown promise as a research tool for studying the endocannabinoid system. While there are limitations to its use, further research on N-(2-Phenylpentan-2-yl)but-2-ynamide could lead to the development of new medications for pain relief and other conditions.
Méthodes De Synthèse
The synthesis of N-(2-Phenylpentan-2-yl)but-2-ynamide involves a multi-step process that begins with the reaction of 2-phenylpentan-2-ol and 2-bromo-2-methylbut-3-yn-1-ol in the presence of a base catalyst. This reaction yields the intermediate compound, which is then reacted with an amine to form N-(2-Phenylpentan-2-yl)but-2-ynamide.
Applications De Recherche Scientifique
N-(2-Phenylpentan-2-yl)but-2-ynamide has been used in scientific research to study the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, and mood. N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to bind to the cannabinoid receptors in the brain and produce effects similar to those of marijuana.
Propriétés
IUPAC Name |
N-(2-phenylpentan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-14(17)16-15(3,12-5-2)13-10-7-6-8-11-13/h6-8,10-11H,5,12H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVPYWAZGGHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylpentan-2-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)

![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)
![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)
![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)


![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)
